TIPP-psi
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TIPPpsi involves multiple steps, starting from the appropriate amino acids and incorporating them into a peptide chain. The process typically includes:
Peptide Bond Formation: Using coupling reagents like carbodiimides or uronium salts to form peptide bonds between amino acids.
Protecting Group Strategies: Employing protecting groups for amino and carboxyl groups to prevent unwanted reactions.
Purification: Using techniques like high-performance liquid chromatography (HPLC) to purify the final product.
Industrial Production Methods
Industrial production of TIPPpsi would likely follow similar synthetic routes but on a larger scale. This would involve:
Automated Peptide Synthesizers: To streamline the peptide bond formation process.
Large-Scale Purification: Using industrial-scale HPLC or other chromatographic techniques.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
TIPPpsi undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
TIPPpsi has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modifications.
Biology: Helps in understanding the role of delta opioid receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in pain management and addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
TIPPpsi exerts its effects by selectively binding to the delta opioid receptor. This binding inhibits the receptor’s activity, blocking the effects of endogenous opioids. The molecular targets include the delta opioid receptor, and the pathways involved are primarily related to pain modulation and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
DPDPE: Another delta-selective opioid peptide.
Naltrindole: A non-peptide delta opioid receptor antagonist.
ICI 174864: A selective delta opioid receptor antagonist.
Uniqueness
TIPPpsi is unique due to its high selectivity for the delta opioid receptor and its potent antagonist properties. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
159992-07-1 |
---|---|
Molecular Formula |
C37H40N4O5 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinolin-3-yl]methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C37H40N4O5/c38-32(19-27-15-17-31(42)18-16-27)36(44)41-24-29-14-8-7-13-28(29)22-30(41)23-39-33(20-25-9-3-1-4-10-25)35(43)40-34(37(45)46)21-26-11-5-2-6-12-26/h1-18,30,32-34,39,42H,19-24,38H2,(H,40,43)(H,45,46)/t30-,32-,33-,34-/m0/s1 |
InChI Key |
RPKMHCAOERKVEC-DYTOPAQESA-N |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)CN[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |
SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Synonyms |
H-Tyr-Tic-psi(CH2NH)Phe-Phe-OH TIPP(psi) tyrosyl-tetrahydroisoquinolinecarbonyl-psi(methylamino)phenylalanyl-phenylalanine |
Origin of Product |
United States |
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